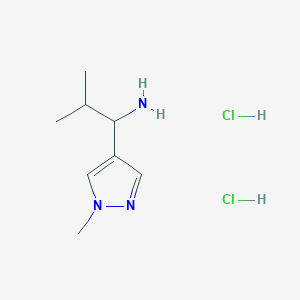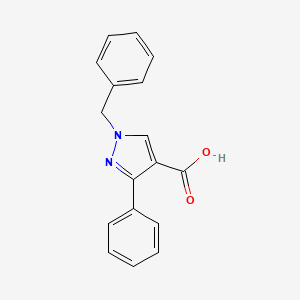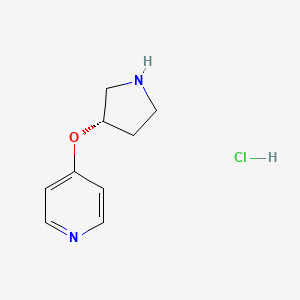![molecular formula C14H24N2O4 B2564036 N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2324069-41-0](/img/structure/B2564036.png)
N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide is a synthetic compound widely recognized for its applications across various fields including chemistry, biology, medicine, and industry. It possesses unique structural features that make it a focal point in scientific research.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of this compound typically involves the reaction of N-ethyl-N-[2-(chloromethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl prop-2-enamide with a suitable nucleophile. The process might include steps such as hydrolysis, esterification, and oxidation, performed under controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial production methods: : On an industrial scale, production methods leverage automated processes and reactors to facilitate large-batch synthesis. Continuous flow reactors are often utilized to maintain consistent reaction conditions, ensuring high throughput and repeatability.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution.
Common reagents and conditions
Oxidation: Often utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions are frequently involved.
Major products: : The reactions typically result in derivatives with modifications at the piperidine ring or the propenamide group, creating compounds with varied functional properties.
Scientific Research Applications
Chemistry: : In chemistry, it serves as an intermediate in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: : Biologically, it is explored for its potential in modulating specific pathways, given its interaction with certain enzyme systems or receptors.
Medicine: : Medically, this compound has shown promise in preliminary studies as a lead compound for developing new therapeutic agents, particularly in targeting neurological disorders due to its piperidine moiety.
Industry: : In industry, it finds usage in the formulation of specialty chemicals and as a building block in the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its action involves binding to active sites, leading to either the activation or inhibition of specific biochemical pathways. The methoxypiperidinyl and propenamide groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds like N-ethyl-N-[2-[4-(hydroxymethyl)-4-ethylpiperidin-1-yl]-2-oxoethyl]prop-2-enamide, N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide stands out due to its methoxy group, which imparts distinct electronic and steric characteristics, influencing its reactivity and interaction with biological targets.
Similar compounds include
N-Ethyl-N-[2-[4-(hydroxymethyl)-4-ethylpiperidin-1-yl]-2-oxoethyl]prop-2-enamide
N-Propyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide
N-Ethyl-N-[2-[4-(hydroxymethyl)-4-ethoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide
Properties
IUPAC Name |
N-ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-12(18)15(5-2)10-13(19)16-8-6-14(11-17,20-3)7-9-16/h4,17H,1,5-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIUGZZJVGYKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)(CO)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2563955.png)

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2563957.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2563958.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563960.png)

![3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2563962.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2563963.png)



![1-Oxaspiro[5.5]undecan-4-amine](/img/structure/B2563970.png)
![N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)
![[(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2563975.png)
